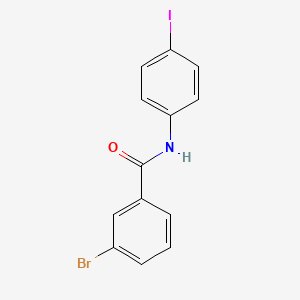![molecular formula C29H24Br2N2O6 B11552354 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B11552354.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL is a complex organic compound characterized by multiple bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-BROMO-2-HYDROXY-3-METHOXYPHENYL and 4-HYDROXYPHENYL derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and inhibition due to its structural similarity to certain natural substrates.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-HYDROXYBENZALDEHYDE
- 5-BROMO-2-HYDROXY-3-METHOXYPHENYL
- 4-HYDROXYPHENYL
Uniqueness
Compared to similar compounds, 4-BROMO-2-[(E)-{[5-({3-[(E)-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-6-METHOXYPHENOL stands out due to its complex structure and multiple functional groups
Properties
Molecular Formula |
C29H24Br2N2O6 |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
4-bromo-2-[[5-[[3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C29H24Br2N2O6/c1-38-26-12-20(30)10-18(28(26)36)14-32-22-8-16(3-5-24(22)34)7-17-4-6-25(35)23(9-17)33-15-19-11-21(31)13-27(39-2)29(19)37/h3-6,8-15,34-37H,7H2,1-2H3 |
InChI Key |
FEDKSFAIFIJRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=CC(=C4)Br)OC)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)

![Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11552304.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11552310.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11552352.png)
![4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552355.png)
